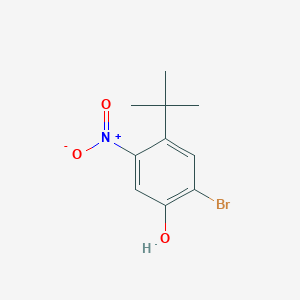

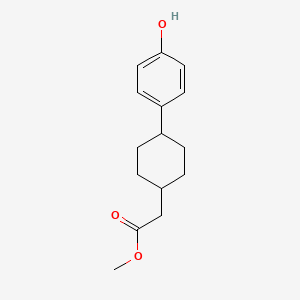

![molecular formula C11H17NO3 B3093537 Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 1246025-64-8](/img/structure/B3093537.png)

Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate

Übersicht

Beschreibung

Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is a chemical compound with the molecular formula C11H17NO3 . It is also known as exo-3-Boc-3-azabicyclo hexane-6-carbaldehyde . The compound is used as an intermediate in the synthesis of various potential drug molecules or pesticide compounds .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17NO3/c1-11(2,3)14-10(13)12-6-8-9(7-12)15-8/h8-9H,6-7H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. As an intermediate, it is likely involved in various chemical reactions during the synthesis of other compounds .Physical And Chemical Properties Analysis

This compound has a molecular weight of 211.258 . It is a colorless liquid or solid with a boiling point of 294.5±33.0 °C .Wissenschaftliche Forschungsanwendungen

Novel Liquid Crystalline Compounds

A study by Kozhushkov et al. (2004) explored the synthesis of liquid crystalline compounds containing the bicyclo[3.1.0]hexane core, including tert-butyl endo,exo- and exo,exo-3-carboxyl(aryl)bicyclo[3.1.0]hexane-6-carboxylates. These compounds exhibited decreased transition temperatures compared to those with a cyclohexane fragment, while maintaining comparable dielectric and optical anisotropies, though they showed poorer mesogenic potential (Kozhushkov et al., 2004).

Synthesis of Stereosiomers

Bakonyi et al. (2013) developed a synthesis for all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, significantly shortening known literature procedures. This advancement allows for the production of these unnatural amino acids in pure forms, essential for research in peptide-based drug discovery (Bakonyi et al., 2013).

Efficient Scalable Synthesis

Maton et al. (2010) described an efficient and scalable route to synthesize enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate. This method marks significant improvements over original routes by starting from commercially available chiral lactone, showcasing an elegant epimerization/hydrolysis step for avoiding tedious purification (Maton et al., 2010).

Scalable Synthesis for Cyclopropanation

Gan et al. (2013) outlined a stereoselective and scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid. The synthesis's success hinged on controlling the stereoselectivity of a cyclopropanation step, a crucial aspect for further applications in synthetic chemistry (Gan et al., 2013).

Synthetic Routes to Substituted 1-Fluoro-1-Cyclopropanecarboxylates

Molchanov et al. (2002) developed a new synthetic route to substituted 6-fluoro-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylates, showcasing the versatility of the core bicyclic structure in synthesizing fluorinated organic compounds, which are valuable in medicinal chemistry and agrichemicals (Molchanov et al., 2002).

Wirkmechanismus

Safety and Hazards

The safety information for Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate is limited. It is known to be potentially harmful, including causing irritation and allergic reactions . It should be handled with care, using appropriate personal protective equipment, and avoiding direct contact with skin and eyes .

Eigenschaften

IUPAC Name |

tert-butyl (1R,5S)-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-4-7-8(5-12)9(7)6-13/h6-9H,4-5H2,1-3H3/t7-,8+,9? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZFUILVSGRYMR-JVHMLUBASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2C(C1)C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B3093458.png)

![[4,4'-Bipyridine]-2,2',6,6'-tetracarboxylic acid](/img/structure/B3093463.png)

![5-Morpholinopyrazolo[1,5-a]quinazoline-3-carbonitrile](/img/structure/B3093479.png)

![2-[(E)-3-(dimethylamino)-1-phenylprop-2-enylidene]propanedinitrile](/img/structure/B3093493.png)

![9,9'-Spirobi[fluorene]-2,2',7,7'-tetracarbaldehyde](/img/structure/B3093505.png)

![3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B3093545.png)